molecular formula C5H9NS B088430 2-Piperidinethione CAS No. 13070-01-4

2-Piperidinethione

Cat. No. B088430
CAS RN: 13070-01-4
M. Wt: 115.2 g/mol
InChI Key: GCVHYGRJLCAOGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions that allow for the introduction of various functional groups. For "2-Piperidinethione," similar synthetic pathways could be employed, focusing on methodologies that enable the introduction of the thione group into the piperidine ring. While specific synthesis routes for "2-Piperidinethione" are not detailed in the papers reviewed, analogous compounds and methodologies offer insight. For instance, the synthesis of related piperidine compounds involves reactions such as the diastereoselective synthesis, which provides scaffolds for further functionalization and modification, including the potential introduction of sulfur-containing groups (Watson, Jiang, & Scott, 2000).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "2-Piperidinethione," is critical for understanding their reactivity and properties. X-ray diffraction studies and spectroscopic techniques are commonly employed to elucidate the structure of such compounds. For instance, the structural analysis of a related compound revealed that the piperidine ring adopts a chair conformation, a common feature that could be expected for "2-Piperidinethione" as well. The geometry around sulfur atoms in thione derivatives is typically distorted tetrahedral, which could influence the compound's chemical behavior (Karthik et al., 2021).

Scientific Research Applications

  • Piperine and Male Reproductive Health : A study by D’Cruz and Mathur (2005) explored the effect of piperine on the epididymal antioxidant system of adult male rats, highlighting its impact on sperm function and the antioxidant environment of the epididymis. This research suggests potential applications in reproductive health and fertility studies (D’Cruz & Mathur, 2005).

  • Piperine and Intestinal Health : Khajuria, Johrn, and Zutshi (1999) investigated piperine’s effects on lipid peroxidation and cellular thiol status in rat intestines. This study contributes to understanding piperine’s role in intestinal health and its potential oxidative effects (Khajuria, Johrn, & Zutshi, 1999).

  • Antimicrobial Properties : Ovonramwen, Owolabi, and Oviawe (2019) synthesized and tested a piperidinethione derivative for antimicrobial activities. This highlights its potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Piperidine Derivatives and Cytochrome P450 Isoforms : Alexidis et al. (1996) reported on the inhibitory properties of piperidine derivatives on various P450 isoforms, potentially useful for drug development and understanding drug interactions (Alexidis et al., 1996).

  • Piperidine and Salmonella Typhimurium : Köhler, Rodrigues, Maurelli, and McCormick (2002) demonstrated that piperidine inhibits Salmonella typhimurium enteropathogenicity, suggesting its potential application in antimicrobial and anti-inflammatory therapies (Köhler et al., 2002).

  • Raphanusanins and Piperidinethione Derivatives : Nishiyama et al. (1992) studied syntheses of piperidinethione derivatives related to raphanusanins, compounds with growth inhibitory activities in plants. This could have implications for agricultural research (Nishiyama et al., 1992).

  • Piperidine and Psychiatric Disorders : Abood, Rinaldi, and Eagleton (1961) explored the distribution of piperidine in the brain and its potential significance in behavior, highlighting its potential application in neuroscience and psychiatric research (Abood, Rinaldi, & Eagleton, 1961).

Future Directions

The future directions in the study and application of 2-Piperidinethione could involve the development of more efficient synthesis methods, as well as the exploration of its potential uses in pharmaceuticals and other applications .

properties

IUPAC Name

piperidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVHYGRJLCAOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=S)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156688
Record name 2-Piperidinethione
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Piperidinethione

CAS RN

13070-01-4
Record name 2-Piperidinethione
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Record name 2-Piperidinethione
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Record name 2-Piperidinethione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
MD Goodwin, MQ Costa, JR Robinson, CM Kotyk - Results in Chemistry, 2022 - Elsevier
… The mechanochemical thionation reactions reported herein produced thiolactams 2-pyrrolidinethione, 1, 2-piperidinethione, 2, 1-aza-2-cycloheptanthione, 3, 1-aza-2-cyclooctanthione, …
Number of citations: 3 www.sciencedirect.com
FP Sidel'kovskaya, AA Avetisyan… - Bulletin of the Academy …, 1965 - Springer
… The highest yield of l-allyl-2-piperidinethione (II) is obtained with 1 : 4 proportions of xylene and pyridine, and the highest yield of N-allylthiocaprolactam (Ill) is obtained with 1 : 3 …
Number of citations: 3 link.springer.com
N Harada, H Hagiwara, H Ono, H Uda, S Ohba… - Tetrahedron letters, 1991 - Elsevier
… the previously proposed structure of these compounds of 2-piperidinethione skeleton should be revised. …
Number of citations: 19 www.sciencedirect.com
S Nishiyama, T Inagaki, S Yamamura… - Bulletin of the …, 1992 - journal.csj.jp
… cis-3,4-Dimethoxy-1-methyl-2-piperidinethione (12). To a solution of 11 (32 mg) in toluene (2 ml) was added Lowesson's reagent (61 mg), and the mixture was stirred at 55 C for 2 h. …
Number of citations: 3 www.journal.csj.jp
S Nishiyama, S Yamamura, K Hasegawa, M Sakoda… - Tetrahedron letters, 1991 - Elsevier
… , although the activities of the synthetic compounds were slightly lower, as seen in Table 1.12 Further synthetic studies on growth inhibitors related to such 2-piperidinethione derivatives …
Number of citations: 8 www.sciencedirect.com
P Duan, PE Savage - Bioresource technology, 2011 - Elsevier
… 63.31 1-Methyl-2-Piperidinethione 1.14 – – – – – … Furthermore, the only sulfur-containing compound, 1-methyl-2-piperidinethione, detected in the crude oil has been removed after the …
Number of citations: 308 www.sciencedirect.com
AO Plunkett - Natural Product Reports, 1994 - pubs.rsc.org
… Originally thought to be 2-piperidinethione derivatives, they have now been shown by X-ray crystallographic'l and 'H and 13C NMR studies to be the pyrrolidine- …
Number of citations: 159 pubs.rsc.org
M Sakoda, K Hasegawa, K Ishizuka - Physiologia Plantarum, 1992 - Wiley Online Library
… Recently, the previously proposed structures of raphanusanins (compounds of 2-piperidinethione skeleton) were revised by X-ray crystallographic structure analysis and by spectral …
Number of citations: 40 onlinelibrary.wiley.com
J Becher, P Hansen - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
Starting from α‐oxoketene dithioacetals the 3‐methyithio‐1,5‐pentenedione enolates 4 obtained from ketones 3 give 4‐methylthio‐2(1H)‐pyridinethiones with isothiocyanates. Enolates …
Number of citations: 1 onlinelibrary.wiley.com
W Zuo, B Jin, Y Huang, Y Sun, R Li, J Jia - Bioresource technology, 2013 - Elsevier
A circulating fluidized bed reactor was used for pyrolyzing sewage sludge with a high ash content to produce liquids rich in heterocyclic nitrogenated compounds. GC/MS and FTIR …
Number of citations: 31 www.sciencedirect.com

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